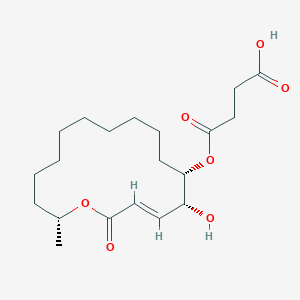

Berkeleylactone E

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H32O7 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

4-[[(3E,5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,16-,17+/m1/s1 |

InChI Key |

FHTCEVVYDAAWIA-OVPLUVTGSA-N |

Isomeric SMILES |

C[C@@H]1CCCCCCCCC[C@@H]([C@@H](/C=C/C(=O)O1)O)OC(=O)CCC(=O)O |

Canonical SMILES |

CC1CCCCCCCCCC(C(C=CC(=O)O1)O)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Biosynthetic Pathway of Berkeleylactone E in Penicillium

Topic: Biosynthetic pathway of Berkeleylactone E in Penicillium Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Berkeleylactone E is a 16-membered macrolide antibiotic originally isolated from a coculture of extremophilic Penicillium fuscum and Penicillium camembertii (and subsequently Penicillium turbatum). Distinct from canonical macrolides like erythromycin, the berkeleylactones exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis via a non-ribosomal mechanism, making them high-value targets for next-generation antibiotic development.

This guide details the biosynthetic logic of Berkeleylactone E, governed by the bekl biosynthetic gene cluster (BGC) . It elucidates the Type I Polyketide Synthase (PKS) assembly line, the critical stereodivergent post-PKS tailoring steps, and the experimental frameworks used to validate this pathway.

Genomic Architecture: The bekl Cluster

The production of Berkeleylactone E is encoded by the bekl gene cluster, identified in Penicillium turbatum. This cluster represents a classic fungal Type I PKS system but is distinguished by its capacity for "stereodivergent biosynthesis"—the ability to generate multiple stereoisomers (e.g., Berkeleylactone A vs. E) from a common precursor through specific enzymatic branching.

Core Components

| Gene/Enzyme | Function | Mechanism |

| beklA (PKS) | Polyketide Synthase | Highly reducing Type I PKS (HR-PKS) responsible for assembling the 16-membered aglycone core. |

| bekl Tailoring Enzymes | Oxidoreductases (P450s) | Catalyze regio- and stereospecific hydroxylations at C-5, C-14, or C-15. |

| bekl Acyltransferase | Succinylation | Transfers a succinyl group to the macrolide scaffold (specific to Berkeleylactone E). |

| bekl Transporters | Efflux/Resistance | MFS transporters ensuring self-resistance and secretion. |

Enzymatic Assembly Line

The biosynthesis follows a "Programmed Assembly" logic, proceeding from a starter unit through sequential elongation and tailoring.

Phase 1: Polyketide Initiation and Elongation

The backbone of Berkeleylactone E is a 16-membered lactone ring. This structure dictates the requirement for a starter unit and approximately seven elongation cycles.

-

Initiation: The Loading Domain (LD) of the bekl PKS activates a starter unit, typically Acetyl-CoA or Propionyl-CoA .

-

Elongation: The module architecture dictates the reduction state of the carbon chain.

-

Modules: The PKS contains multiple modules, each consisting of a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP).[1][2][3]

-

Beta-Carbon Processing: The presence of Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains within specific modules determines whether the incorporated unit remains a ketone, becomes a hydroxyl, a double bond, or a fully saturated methylene.

-

Berkeleylactone E Specifics: The structure contains a conjugated double bond (C2-C3) and a ketone at C4, implying the final modules possess specific DH and inactive KR/ER domains to preserve these functionalities.

-

Phase 2: Macrocyclization

Upon completion of the chain, the Thioesterase (TE) domain catalyzes the release of the polyketide chain.

-

Mechanism: Intramolecular nucleophilic attack of the hydroxyl group at C-15 (or C-14 depending on the specific isomer precursor) onto the C-1 thioester carbonyl.

-

Result: Formation of the 16-membered macrolactone aglycone.

Phase 3: Post-PKS Tailoring (The Divergence Point)

The structural diversity of the berkeleylactones (A-H) arises here.

-

Stereodivergent Hydroxylation: Cytochrome P450 monooxygenases encoded within the bekl cluster introduce hydroxyl groups. Penicillium exploits stereodivergence here; specific enzymes direct the stereochemistry (R or S) at positions C-5 and C-14/15, differentiating the congeners.

-

Succinylation (Berkeleylactone E): A specific acyltransferase catalyzes the esterification of a hydroxyl group with succinyl-CoA . This succinate moiety is a defining feature of Berkeleylactone E and is critical for its specific solubility and bioactivity profile.

Pathway Visualization

Diagram 1: Biosynthetic Logic of Berkeleylactone E

This diagram illustrates the flow from metabolic precursors to the final antibiotic structure.

Caption: Step-wise enzymatic assembly of Berkeleylactone E from acyl-CoA precursors to the succinylated final product.

Experimental Validation Protocols

To confirm this pathway in a research setting, the following self-validating protocols are recommended.

Protocol A: Isotopic Labeling (Pathway Origin)

Objective: Confirm the polyketide origin and starter/extender unit identity.

-

Culturing: Inoculate Penicillium turbatum in defined minimal media.

-

Feeding: Pulse-feed [1-13C]-acetate and [1-13C]-propionate at 24h, 48h, and 72h intervals.

-

Extraction: Extract mycelia with CHCl3 after 7 days.

-

Analysis: Analyze via 13C-NMR.

-

Validation: Distinct enrichment patterns at odd/even carbons confirm the PKS logic. Acetate incorporation into the succinate moiety will also be visible.

-

Protocol B: Gene Knockout (Functional Assignment)

Objective: Validate beklA as the core synthase.

-

Design: Construct a deletion cassette targeting the KS domain of beklA using CRISPR-Cas9 or homologous recombination (hygromycin resistance marker).

-

Transformation: Protoplast transformation of P. turbatum.

-

Screening: PCR verify transformants for integration.

-

Metabolic Profiling: Compare LC-MS profiles of WT vs.

.-

Validation: Complete abolition of Berkeleylactone production in the mutant confirms the gene's essential role.

-

Diagram 2: Experimental Elucidation Workflow

Caption: Workflow for identifying and validating the bekl biosynthetic gene cluster.

Synthetic Biology & Drug Development Implications

Understanding the bekl pathway opens avenues for Combinatorial Biosynthesis .

-

Analog Generation: By swapping the acyltransferase domain, researchers can introduce different acyl groups (e.g., malonyl, acetyl) instead of succinyl, potentially altering solubility or cell permeability.

-

Yield Optimization: Overexpression of the specific pathway regulator (often found within the BGC) can significantly increase titers for industrial production.

References

-

Stierle, A. A., Stierle, D. B., & Decato, D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150–1160. Link

-

Stierle, A. A., Stierle, D. B., & Giese, M. W. (2021). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum. Journal of Natural Products, 84(12), 3064–3070. Link

-

Zhang, Y., et al. (2022). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. Journal of Natural Products, 85(12), 2826–2835. Link

-

Medema, M. H., et al. (2015). MIBiG: A software-standard for biosynthetic gene clusters. Nature Chemical Biology, 11(9), 625–631. Link

-

Cox, R. J. (2007). Polyketides, proteins and genes in fungi: programmed nano-machines begin to reveal their secrets. Organic & Biomolecular Chemistry, 5(13), 2010–2026. Link

Sources

Structural Divergence and Pharmacological Implications: Berkeleylactone A vs. Berkeleylactone E

The following technical guide details the structural, biosynthetic, and pharmacological distinctions between Berkeleylactone A and Berkeleylactone E.

Executive Summary

The Berkeleylactones are a family of 16-membered macrolide antibiotics isolated from the coculture of extremophilic fungi Penicillium fuscum and Penicillium camembertii (and subsequently P. turbatum).[1][2][3] They represent a distinct class of polyketides characterized by a unique mode of action—unlike canonical macrolides (e.g., erythromycin) that target the ribosome, Berkeleylactones do not inhibit protein synthesis.[1][2][4]

Berkeleylactone A is the most potent member of the series, exhibiting low micromolar activity against MRSA (Methicillin-Resistant Staphylococcus aureus) and Bacillus anthracis.[2][4][5] Its structure is defined by a unique thioether adduct. Berkeleylactone E , conversely, serves as a critical biosynthetic congener (often described as a prodrug or precursor) lacking the sulfur moiety but possessing a succinate ester and a conjugated enone system. Understanding the structural transition from E to A is central to elucidating the pharmacophore's activation mechanism.

Structural Elucidation & Comparison

The primary distinction lies in the functionalization of the C2–C3 region and the nature of the side chain. Berkeleylactone A is a thia-Michael adduct , whereas Berkeleylactone E is a succinylated enone .

Berkeleylactone A: The Thia-Michael Adduct[6][7]

-

Molecular Formula:

[2][6] -

Core Scaffold: 16-membered macrolactone ring.[1][2][3][4][7][8][9]

-

Key Structural Feature: A 3-mercaptopropionic acid side chain attached via a sulfide linkage to C-3 .

-

Saturation Status: The C2–C3 bond is saturated (single bond) due to the Michael addition of the thiol across the enone.

-

Stereochemistry: The addition of the thiol creates new stereocenters at C-3 and the side chain, confirmed by X-ray crystallography as (2R, 5S, 15R, 2'S).

Berkeleylactone E: The Succinylated Enone

-

Molecular Formula:

[1][2][9][10][11] -

Core Scaffold: 16-membered macrolactone ring.[1][2][3][4][7][8][9]

-

Key Structural Feature: A succinate ester moiety (likely attached at C-5 or C-6 hydroxyls) and the absence of sulfur .

-

Saturation Status: Contains a conjugated double bond at C2–C3 (part of an

-unsaturated ketone system).[1][2] -

Role: It functions as a Michael acceptor.[1][5][7] The succinate group adds hydrophilicity but is distinct from the thiol adduct found in A.

Physicochemical Comparison Table

| Feature | Berkeleylactone A | Berkeleylactone E |

| Formula | ||

| Molecular Weight | ~404.5 Da | ~384.5 Da |

| C2–C3 Bond | Saturated (Single Bond) | Unsaturated (Double Bond, trans) |

| Side Chain | 3-Mercaptopropionic acid (Thioether) | Succinate (Ester) |

| Electrophilicity | Low (Masked Michael Acceptor) | High (Active Michael Acceptor) |

| Antibiotic Potency | High (MIC 1–2 | Moderate to Low |

Structure-Activity Relationship (SAR) & Mechanism

The structural difference dictates the biological activity. Current research suggests a "Prodrug-Activation" model.[7]

-

The "Sulfa-Protection" Hypothesis: Berkeleylactone A is likely a prodrug .[7] The 3-mercaptopropionic acid moiety "masks" the reactive

-unsaturated ketone (enone) at C2–C3. -

Activation Mechanism: In a biological environment, Berkeleylactone A undergoes a retro-Michael reaction , eliminating the thiol side chain to regenerate the reactive enone species (structurally similar to the core of Berkeleylactone E, minus the succinate).

-

Target Engagement: The regenerated enone acts as a covalent inhibitor, likely targeting cysteine residues on specific bacterial proteins (distinct from the ribosome). Berkeleylactone E, already possessing the enone, is reactive but may lack the cellular uptake or stability properties conferred by the "masked" thiol form of A.

Biosynthetic Pathway Visualization

The following diagram illustrates the structural logic connecting the succinylated precursor (E) to the active antibiotic form (A).

Caption: Structural relationship showing Berkeleylactone A as the sulfa-protected reservoir of the active enone pharmacophore.[9]

Experimental Protocols

Isolation and Purification Workflow

To distinguish and isolate both compounds from Penicillium cocultures, the following protocol is recommended. This method relies on the polarity difference induced by the succinate (E) vs. the carboxylic acid/thioether (A).

Reagents:

-

Extraction Solvent:

/ MeOH (1:1). -

Stationary Phase: Sephadex LH-20, Silica Gel 60.

-

HPLC Mobile Phase:

/

Protocol:

-

Fermentation: Cultivate P. fuscum and P. camembertii in a specific coculture medium (e.g., modified Raulin-Thom) for 10–14 days.

-

Extraction: Filter mycelia and extract the filtrate with

. Evaporate to dryness. -

Flash Chromatography:

-

Load crude extract onto a Silica Gel column.[9]

-

Elute with a gradient of Hexane

EtOAc -

Berkeleylactone E typically elutes in non-polar fractions (Hexane/EtOAc).

-

Berkeleylactone A , being more polar due to the free carboxylic acid on the side chain, elutes in EtOAc/MeOH fractions.

-

-

HPLC Purification (Reverse Phase):

-

Column: C18 Phenomenex Luna (5

m, 250 x 10 mm). -

Gradient: 40% to 100%

over 30 mins. -

Detection: UV at 210 nm and 254 nm.

-

Note: Berkeleylactone E will show strong UV absorbance at 210-230 nm due to the conjugated enone. Berkeleylactone A has weaker absorbance in this region due to saturation of the double bond.

-

Structural Validation via NMR

To confirm the identity of A vs. E, focus on the C2–C3 region in the

-

Berkeleylactone E (Enone): Look for two olefinic protons with large coupling constants (trans-coupling,

Hz).- ~6.10 (dd, H-2) and ~6.93 (dd, H-3).

-

Berkeleylactone A (Adduct): Look for the disappearance of the olefinic signals and the appearance of high-field methine/methylene signals corresponding to the saturated C2-C3 bond and the side chain.

- ~2.6–3.0 region (multiplets for H-2, H-3, and side chain methylenes).

References

-

Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., ...[11] & Klepacki, D. (2017).[2][4][9][11] The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[1][2][3][4][7][8][9][10][11] Journal of Natural Products, 80(4), 1150-1160.[10][11] Link

-

Caletková, O., Pincekova, L., Nováčiková, J., & Berkes, D. (2024).[1] Novel 1-Benzoazepine-Derived Michael Acceptor and Its Hetero-Adducts Active Against MRSA. Organic & Biomolecular Chemistry, 22(48), 9394-9402.[5] Link

-

Stierle, A. A., & Stierle, D. B. (2021). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum.[1][8][9] Journal of Natural Products, 84(12), 3064-3070. Link

-

PubChem. (n.d.). Berkeleylactone A (CID 132967549).[6] National Center for Biotechnology Information. Link

-

Zhang, P., et al. (2021). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. Macquarie University Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-management.mq.edu.au [research-management.mq.edu.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PubChemLite - Berkeleylactone a (C19H32O7S) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. npatlas.org [npatlas.org]

Berkeleylactone E role as biosynthetic precursor to Berkeleylactone A

Title: Unlocking Cryptic Biosynthesis: Berkeleylactone E as the Precursor to Berkeleylactone A

Executive Summary The urgent need for novel therapeutics against methicillin-resistant Staphylococcus aureus (MRSA) has driven researchers to explore extreme environments. Among the most promising discoveries are the berkeleylactones, a family of 16-membered macrolides isolated from an acid mine waste lake, the Berkeley Pit[1]. Notably, the highly potent Berkeleylactone A is not produced in axenic (pure) cultures but requires the co-culture of two extremophilic fungi: Penicillium fuscum and P. camembertii/clavigerum[2]. This technical guide delineates the cryptic biosynthetic pathway where Berkeleylactone E acts as the critical, stable precursor that undergoes cross-species extracellular modification to yield Berkeleylactone A.

Section 1: Biosynthetic Logic and Fungal Self-Resistance

To understand the precursor role of Berkeleylactone E, we must first examine the self-resistance mechanisms of the producer fungus. The core 16-membered macrocyclic polyketide is synthesized by a highly reducing polyketide synthase (hrPKS) and a trans-acting thioesterase[3]. However, the oxidized forms of these macrolides (such as the antibiotic A26771B) are highly toxic to the host cell.

To prevent self-destruction, the fungus employs an intracellular reductive and esterification strategy. A cytochrome P450 enzyme hydroxylates the macrocycle, and an acyltransferase subsequently catalyzes the addition of a succinyl group at the C-6 position[3]. This yields Berkeleylactone E , a stable, non-toxic prodrug. By storing and exporting the macrolide in this succinylated form, the fungus safely accumulates high titers of the precursor without inhibiting its own ribosomal or metabolic functions.

Caption: Biosynthetic assembly of Berkeleylactone E via polyketide synthase and tailoring enzymes.

Section 2: The Co-Culture Trigger – From Prodrug to Antibiotic

The transformation of Berkeleylactone E into Berkeleylactone A is a masterpiece of microbial metabolic exchange. When P. fuscum is co-cultured with P. camembertii/clavigerum, the cryptic pathway is activated[4].

-

Extracellular Oxidation: Once Berkeleylactone E is exported into the extracellular matrix, a secreted flavin-dependent oxidase converts the hydroxyl group into a ketone, generating a highly reactive α,β-unsaturated system (a 4-oxo-enoate)[3].

-

Desuccinylation and Thia-Michael Addition: In the co-culture environment, the succinate moiety is cleaved. Subsequently, a specific thiol donor (derived from 3-mercapto-2-hydroxypropanoic acid) provided by the partner fungus undergoes a highly diastereoselective thia-Michael addition to the reactive enone[5]. This conjugation forms the thioether linkage characteristic of Berkeleylactone A.

Interestingly, structure-activity relationship (SAR) studies suggest that Berkeleylactone A itself acts as a "Trojan Horse" prodrug. Upon entering target bacterial cells (like MRSA), it undergoes a reversible retro-Michael reaction, releasing the toxic 4-oxo-enoate that disrupts bacterial survival[6].

Caption: Co-culture conversion of Berkeleylactone E to A via oxidation and thia-Michael addition.

Section 3: Quantitative Structure-Activity Relationship (SAR)

The stepwise modification of the macrolide scaffold drastically alters its antimicrobial efficacy. The succinylated precursor (Berkeleylactone E) is inactive, ensuring fungal survival. The oxidized intermediate (A26771B) is moderately active but broadly toxic. The final thia-Michael adduct (Berkeleylactone A) is highly potent and selective against Gram-positive pathogens[1].

| Compound | Structural Feature | MIC vs. MRSA (µg/mL) | MIC vs. B. anthracis (µg/mL) | MIC vs. E. coli (µg/mL) |

| Berkeleylactone E | Succinylated, C-4 Hydroxyl | >64 (Inactive) | >64 (Inactive) | >64 |

| A26771B | Succinylated, C-4 Ketone (Enone) | 2 - 4 | 4 - 8 | >64 |

| Berkeleylactone A | Desuccinylated, Thioether | 1 - 2 | 1 - 2 | >64 |

Data synthesized from Stierle et al. and Zhang et al.[1],[3].

Section 4: Self-Validating Experimental Protocols

To rigorously study this pathway, researchers must utilize protocols that inherently validate the causality of the biochemical steps.

Protocol 1: Fungal Co-Culture and Metabolite Trapping

Causality: Axenic cultures fail to produce Berkeleylactone A because they lack the complete enzymatic repertoire. A staggered co-culture ensures that the producer of Berkeleylactone E reaches sufficient biomass before the secondary fungus introduces the thiol donor and activating enzymes.

-

Inoculation: Inoculate P. fuscum in 1 L of modified Czapek-Dox broth (adjusted to pH 2.5 to mimic the Berkeley Pit environment). Incubate at 25°C at 150 rpm for 4 days.

-

Co-Culturing: On day 4, introduce a 100 mL exponential-phase liquid culture of P. camembertii/clavigerum into the bioreactor.

-

Control Validation (Crucial): Maintain parallel axenic cultures of both fungi under identical conditions. This negative control validates that cross-species interaction is the sole trigger.

-

Extraction: On day 14, harvest the culture. Adjust the broth to pH 6.0 (to prevent acid-catalyzed retro-Michael degradation of the thioether) and extract thrice with ethyl acetate (EtOAc).

-

Analysis: Perform LC-MS/MS. The axenic P. fuscum control will show a dominant peak for Berkeleylactone E (

383.2 [M-H]⁻), while the co-culture will yield Berkeleylactone A (

Protocol 2: In Vitro Reconstitution of the Thia-Michael Addition

Causality: To definitively prove that Berkeleylactone E is the precursor, we must synthetically replicate the co-culture transformation. The thia-Michael addition is reversible; therefore, pH control is paramount to drive the reaction forward without hydrolyzing the sensitive macrolactone ring[5].

-

Oxidation of Precursor: Dissolve 50 mg of purified Berkeleylactone E in 5 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of Dess-Martin periodinane to oxidize the C-4 hydroxyl to a ketone. Stir for 2 hours at room temperature.

-

Desuccinylation: Treat the intermediate with a mild esterase (e.g., Candida antarctica Lipase B) in a biphasic buffer/organic system to cleave the C-6 succinate, yielding the reactive 4-oxo-enoate.

-

Thia-Michael Conjugation: Dissolve the enone in a 1:1 mixture of THF and phosphate buffer (pH 7.5). Add 2.0 equivalents of 3-mercapto-2-hydroxypropanoic acid.

-

Validation: Monitor the reaction using Ellman’s reagent (DTNB). The absorbance at 412 nm will decrease as the free thiol is consumed by the enone, providing real-time validation of the conjugation step.

-

Purification: Once the thiol signal stabilizes, quench with dilute acetic acid, extract with EtOAc, and purify via preparative HPLC to isolate synthetic Berkeleylactone A.

Conclusion

The biosynthesis of Berkeleylactone A exemplifies the untapped potential of cryptic gene clusters and microbial ecology. By utilizing Berkeleylactone E as a stable, self-resistant precursor, extremophilic fungi coordinate a sophisticated, cross-species chemical synthesis. Understanding this pathway not only provides a blueprint for discovering new antibiotics but also enables the chemoenzymatic synthesis of novel macrolide derivatives to combat antimicrobial resistance.

References

-

The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products.[Link]

-

Self-Resistance in the Biosynthesis of Fungal Macrolides Involving Cycles of Extracellular Oxidative Activation and Intracellular Reductive Inactivation. Angewandte Chemie International Edition.[Link]

-

Total Synthesis of Berkeleylactone A. The Journal of Organic Chemistry.[Link]

-

Divergent Synthesis of Six Recent Berkeleylactones. Chemistry – A European Journal.[Link]

-

Activation of cryptic biosynthetic gene clusters by fungal artificial chromosomes to produce novel secondary metabolites. AIMS Microbiology.[Link]

Sources

- 1. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-Resistance in the Biosynthesis of Fungal Macrolides Involving Cycles of Extracellular Oxidative Activation and Intracellular Reductive Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis of Berkeleylactone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A New Frontier in Drug Discovery: A Technical Guide to Unlocking the Therapeutic Potential of Berkeley Pit Lake Extremophiles

Abstract

The Berkeley Pit, a former open-pit copper mine in Butte, Montana, is now a 1.6 kilometer wide, 400-meter deep lake filled with acidic, metal-laden water.[1] This extreme environment, a consequence of extensive mining operations, has become an unexpected reservoir of novel biodiversity.[2][3][4][5] Life not only exists but thrives in this hostile ecosystem, which is characterized by a low pH (around 2.5) and high concentrations of heavy metals.[6][7] These resilient organisms, known as extremophiles, have developed unique biochemical adaptations to survive, making them a compelling source for the discovery of novel natural products with significant therapeutic potential.[1][8][9][10][11] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery of natural products from the extremophiles of Berkeley Pit Lake. It details field-proven insights and step-by-step methodologies, from sample collection and microbial isolation to bioassay-guided fractionation and structure elucidation, offering a roadmap to navigate this exciting frontier of drug discovery.

The Berkeley Pit Lake: An Unconventional Ecosystem for Bioprospecting

The unique geochemistry of the Berkeley Pit Lake creates a highly selective environment where only specialized microorganisms can survive. The water is highly acidic, with a pH consistently below 3.0, and contains elevated concentrations of dissolved metals and sulfates, including copper, zinc, and iron.[7] This extreme environment is toxic to most life forms, yet it harbors a diverse community of extremophilic bacteria, fungi, algae, and protozoans.[1][5] These organisms have evolved to produce a variety of secondary metabolites, small molecules not essential for their primary metabolism but which may confer a survival advantage.[1][9] It is within this chemical arsenal that the potential for novel therapeutics lies. Researchers have already isolated a number of promising bioactive compounds from Berkeley Pit extremophiles, demonstrating their potential as a source for new anticancer, anti-inflammatory, and antimicrobial agents.[1][2][6][9]

Table 1: Key Geochemical Parameters of Berkeley Pit Lake Water

| Parameter | Concentration Range | Reference |

| pH | 2.5 - 3.0 | [7] |

| Copper (Cu) | ~150 mg/L | [7] |

| Zinc (Zn) | ~600 mg/L | [7] |

| Iron (Fe) | ~1000 mg/L | [7] |

| Sulfate (SO₄²⁻) | High | [5] |

From the Pit to the Lab: A Workflow for Natural Product Discovery

The journey from the acidic waters of the Berkeley Pit to a purified, bioactive compound is a multi-step process that requires careful planning and execution. This section outlines a comprehensive workflow for the discovery of natural products from Berkeley Pit Lake extremophiles.

Caption: A comprehensive workflow for the discovery of natural products from Berkeley Pit Lake extremophiles.

Sample Collection: Entering the Extreme Environment

The first crucial step is the collection of water and sediment samples from the Berkeley Pit Lake. Due to the hazardous nature of the site, all sampling should be conducted in accordance with EPA guidelines and with appropriate safety precautions.

Protocol 1: Water and Sediment Sample Collection

-

Preparation:

-

Use sterile, acid-washed polypropylene or glass bottles for water collection.

-

Use sterile coring devices for sediment collection.

-

Label all containers clearly with the date, time, location, and depth of collection.

-

Prepare a cooler with ice packs to transport samples back to the laboratory.

-

-

Water Sample Collection:

-

Collect water samples from various depths to capture the diversity of the microbial community. A Van Dorn sampler or similar device is recommended for collecting subsurface samples.

-

For surface samples, carefully submerge the collection bottle just below the surface, avoiding contact with any surface films.

-

Fill the bottles completely to minimize headspace and reduce gas exchange.

-

-

Sediment Sample Collection:

-

Use a sediment corer to collect samples from the lake bottom.

-

Extrude the core and aseptically transfer the central portion to a sterile container to minimize contamination from the outer layers.

-

-

Transport and Storage:

-

Place all samples in a cooler with ice packs immediately after collection.

-

Transport samples to the laboratory as quickly as possible, ideally within 24 hours.

-

For short-term storage (up to 72 hours), refrigerate samples at 4°C. For longer-term storage, freezing at -20°C or -80°C is recommended, though this may affect the viability of some microorganisms.[4]

-

Isolation and Cultivation of Acidophilic Microorganisms

The successful isolation and cultivation of extremophiles from the Berkeley Pit is a critical bottleneck in the discovery process. These organisms have specific growth requirements that must be met in the laboratory.

Protocol 2: Isolation of Acidophilic Fungi and Bacteria

-

Media Preparation:

-

Acidophilic Fungal Agar (AFA):

-

Potato Dextrose Agar (PDA): 39 g/L

-

Adjust pH to 2.5-3.0 with sterile sulfuric acid (H₂SO₄).

-

Add chloramphenicol (50 mg/L) to inhibit bacterial growth.

-

-

Acidophilic Bacterial Agar (ABA):

-

9K Medium Base: (NH₄)₂SO₄ (3 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), KCl (0.1 g/L), Ca(NO₃)₂ (0.01 g/L).

-

Adjust pH to 2.5-3.0 with sterile sulfuric acid (H₂SO₄).

-

For iron-oxidizing bacteria, add FeSO₄·7H₂O (44.2 g/L).

-

For sulfur-oxidizing bacteria, add elemental sulfur (10 g/L).

-

Solidify with 1.5% agar.

-

-

-

Isolation Procedure:

-

From Water Samples:

-

Perform serial dilutions of the water sample in sterile acidic water (pH 2.5-3.0).

-

Plate 100 µL of each dilution onto AFA and ABA plates.

-

-

From Sediment Samples:

-

Suspend 1 g of sediment in 9 mL of sterile acidic water.

-

Perform serial dilutions and plate as described above.

-

-

Incubate plates at room temperature (20-25°C) for 7-21 days, as growth can be slow.

-

Monitor plates regularly for the appearance of distinct colonies.

-

-

Purification and Maintenance:

-

Once colonies appear, pick individual colonies and streak them onto fresh plates to obtain pure cultures.

-

Maintain pure cultures on slants of the appropriate medium at 4°C for short-term storage.

-

For long-term storage, prepare glycerol stocks (20% glycerol in the appropriate liquid medium) and store at -80°C.

-

Cultivation and Fermentation for Secondary Metabolite Production

To maximize the production of bioactive secondary metabolites, it is often necessary to optimize the cultivation conditions. This can involve varying the media composition, temperature, aeration, and incubation time.

Protocol 3: Small-Scale Liquid Fermentation

-

Inoculum Preparation:

-

Inoculate a single colony from a pure culture into 10 mL of the appropriate liquid medium (AFA or ABA broth).

-

Incubate at room temperature with shaking (150 rpm) for 3-5 days to generate a seed culture.

-

-

Fermentation:

-

Inoculate 100 mL of production medium in a 250 mL Erlenmeyer flask with 1-2 mL of the seed culture.

-

Production media can be varied to induce the expression of different biosynthetic gene clusters. Examples include:

-

Rich Media: Potato Dextrose Broth (PDB) or Nutrient Broth, pH adjusted to 2.5-3.0.

-

Minimal Media: 9K medium with a limiting nutrient source.

-

Stress-Inducing Media: Media supplemented with low concentrations of different metal ions found in the Berkeley Pit.

-

-

Incubate flasks at room temperature with shaking (150 rpm) for 14-28 days.

-

Unveiling Bioactivity: Extraction, Fractionation, and Screening

Once the microorganisms have been cultivated, the next step is to extract and test the secondary metabolites for biological activity. Bioassay-guided fractionation is a powerful strategy to systematically isolate the active compounds.

Caption: A schematic representation of the bioassay-guided fractionation process.

Extraction of Secondary Metabolites

The choice of extraction solvent is critical and depends on the polarity of the target compounds. A multi-solvent extraction approach is often employed to capture a broad range of metabolites.

Protocol 4: Solvent Extraction of Fungal and Bacterial Cultures

-

Separation of Biomass and Supernatant:

-

After fermentation, separate the microbial biomass (mycelia or cells) from the culture broth (supernatant) by centrifugation or vacuum filtration.

-

-

Extraction of the Supernatant:

-

Extract the supernatant sequentially with equal volumes of solvents of increasing polarity, for example:

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

Perform each extraction three times in a separatory funnel.

-

Combine the respective organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

-

Extraction of the Biomass:

-

Homogenize the biomass with a solvent such as methanol (MeOH) or acetone.

-

Sonicate the mixture for 30 minutes to lyse the cells.

-

Filter the mixture and evaporate the solvent to obtain the crude extract.

-

Bioactivity Screening: Identifying Promising Leads

The crude extracts are then screened in a panel of bioassays to identify those with interesting biological activities. Based on previous research on Berkeley Pit extremophiles, assays for anti-inflammatory and anticancer activity are particularly relevant.[1][9]

Table 2: Key Bioassays for Screening Berkeley Pit Extracts

| Bioassay Target | Therapeutic Area | Rationale |

| Caspase-1 | Inflammation | Caspase-1 is a key mediator of inflammation, and its inhibitors have therapeutic potential for inflammatory diseases.[12] |

| Matrix Metalloproteinase-3 (MMP-3) | Cancer, Inflammation | MMP-3 is involved in tissue remodeling and has been implicated in cancer invasion and arthritis.[13] |

| Cancer Cell Line Cytotoxicity | Cancer | Direct screening against a panel of human cancer cell lines (e.g., NCI-60) can identify compounds with anticancer activity. |

| Antimicrobial Activity | Infectious Diseases | Screening against a panel of pathogenic bacteria and fungi can identify novel antibiotics. |

Protocol 5: Caspase-1 and MMP-3 Inhibition Assays (General Principles)

-

Caspase-1 Assay:

-

This is typically a colorimetric or fluorometric assay that uses a specific peptide substrate for caspase-1 (e.g., Ac-YVAD-pNA).

-

In the presence of active caspase-1, the substrate is cleaved, releasing a chromophore or fluorophore that can be quantified spectrophotometrically or fluorometrically.

-

The assay is performed in the presence and absence of the test extracts to determine the percent inhibition of enzyme activity.

-

-

MMP-3 Assay:

-

This is often a fluorescence resonance energy transfer (FRET) based assay.

-

A specific peptide substrate for MMP-3 is labeled with a fluorescent donor and a quencher.

-

In the presence of active MMP-3, the substrate is cleaved, separating the donor and quencher and resulting in an increase in fluorescence.

-

The inhibitory effect of the test extracts is determined by measuring the reduction in the fluorescence signal.

-

Bioassay-Guided Fractionation

Extracts that show significant activity in the initial screens are then subjected to bioassay-guided fractionation to isolate the active compound(s).

Protocol 6: Column Chromatography and HPLC

-

Initial Fractionation (Column Chromatography):

-

The active crude extract is fractionated using column chromatography on a solid support such as silica gel or Sephadex LH-20.

-

A gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is used to elute the compounds.

-

Collect fractions and test each fraction for bioactivity in the target assay.

-

-

Further Purification (High-Performance Liquid Chromatography - HPLC):

-

The active fraction(s) from column chromatography are further purified using semi-preparative or preparative HPLC.

-

A variety of columns (e.g., C18, phenyl-hexyl) and solvent systems can be used to achieve separation.

-

Monitor the elution profile with a UV detector and collect individual peaks.

-

Test each peak for bioactivity to identify the pure, active compound.

-

Structure Elucidation and Modern Approaches

Once a pure, bioactive compound has been isolated, its chemical structure must be determined. This is typically achieved using a combination of spectroscopic techniques.

Spectroscopic and Spectrometric Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to piece together the chemical structure of the molecule, including its stereochemistry.[14][15]

Integrating Genomics and Metabolomics

Modern natural product discovery is increasingly benefiting from the integration of genomics and metabolomics.[6][7][16]

-

Genomics: Sequencing the genomes of the extremophiles from the Berkeley Pit can reveal the biosynthetic gene clusters (BGCs) responsible for producing the bioactive secondary metabolites. This information can be used to predict the types of compounds that an organism can produce and to guide the search for novel molecules.

-

Metabolomics: Analyzing the complete set of metabolites produced by an organism under different culture conditions can provide a snapshot of its chemical diversity. Comparing the metabolomic profiles of different strains or the same strain under different conditions can help to identify unique or upregulated compounds that may have interesting bioactivities.

Challenges and Future Directions

The discovery of natural products from the extremophiles of the Berkeley Pit Lake presents both unique opportunities and significant challenges.

-

Cultivation: Many extremophiles are difficult to cultivate in the laboratory, and it is estimated that the vast majority of microbial life has yet to be cultured.[17] The development of novel cultivation techniques will be crucial for accessing the full biosynthetic potential of these organisms.

-

Compound Rediscovery: There is always a risk of rediscovering known compounds. The use of modern dereplication strategies, such as LC-MS/MS-based molecular networking, can help to quickly identify known compounds and prioritize the isolation of novel molecules.

-

Sustainability and Conservation: The Berkeley Pit is a unique and fragile ecosystem. It is important that bioprospecting activities are conducted in a sustainable manner that does not harm the environment.

The continued exploration of the Berkeley Pit's extremophiles, coupled with advances in cultivation, analytical chemistry, and genomics, promises to yield a wealth of novel bioactive compounds with the potential to address some of the most pressing challenges in human health. This in-depth guide provides a solid foundation for researchers to embark on this exciting journey of discovery.

References

- Stierle, A. A., & Stierle, D. B. (2014). Bioactive secondary metabolites from acid mine waste extremophiles.

- Stierle, A. A., & Stierle, D. B. (2013). Bioprospecting in the Berkeley pit: The use of signal transduction enzyme inhibition assays to isolate bioactive secondary metabolites from the extremophilic fungi of an acid mine waste lake. In Studies in Natural Products Chemistry (Vol. 39, pp. 1-45). Elsevier.

-

CAS. (2025, October 29). Extremophiles: Unlocking biomedical and industrial innovations from life at the edge. CAS. [Link]

-

Stierle, A. A., & Stierle, D. B. (2014). Bioactive secondary metabolites from acid mine waste extremophiles. PubMed. [Link]

-

Sberbiano, T., et al. (2018). Novel Natural Products from Extremophilic Fungi. Marine Drugs, 16(6), 205. [Link]

-

Perks, B. (2011). Extreme potential. Chemistry World. [Link]

- Gammons, C. H., & Duaime, T. E. (2006). Long Term Changes in the Limnology and Geochemistry of the Berkeley Pit Lake, Butte, Montana. BC MEND ML/ARD Annual Workshop.

-

Stierle, A. A., & Stierle, D. B. (2014). Bioactive Secondary Metabolites from Acid Mine Waste Extremophiles. ResearchGate. [Link]

-

Singh, R., et al. (2021). The Extremophilic Actinobacteria: From Microbes to Medicine. PMC. [Link]

-

Stierle, A. (2016, June 15). Extremophiles: The Berkeley Pit's Silver Lining? Montana Public Radio. [Link]

-

Johnson, A. C., et al. (2024). Hanensula anomala isolated from the Berkeley Pit, Butte, MT, is a metal-specific extremophile. Microbiology Spectrum. [Link]

- Pellicori, D. A., et al. (2005). Geochemistry and stable isotope composition of the Berkeley pit lake and surrounding mine waters, Butte, Montana. Applied Geochemistry, 20(11), 2116-2137.

-

Salisbury, D. (2014, November 21). Life's extremists may be an untapped source of antibacterial drugs. Vanderbilt University. [Link]

-

CAS. (2025, July 22). Extremophiles: Unlocking Bioactive Compounds and Biotechnological Innovation from Life at the Edge. ChemRxiv. [Link]

-

CAS. (2026, January 22). Extremophiles: Unlocking Bioactive Compounds and Biotechnological Innovation from Life at the Edge. ResearchGate. [Link]

- Mitman, G. G. (1998). A PROPOSED BIOLOGICAL SURVEY OF THE BERKELEY PIT LAKE SYSTEM. Hazardous Waste Research Conference.

-

Brockman, C. (2018, January 31). Life From the Pit. Medium. [Link]

-

Stierle, D. B., & Stierle, A. A. (2019). Berkeley pit and its impact on the environment. ResearchGate. [Link]

-

PitWatch. (n.d.). Berkeley Pit Research & Science. PitWatch. [Link]

-

Johnson, A. C., et al. (2024). Hanensula anomala isolated from the Berkeley Pit, Butte, MT, is a metal-specific extremophile. ASM Journals. [Link]

- Dias, A. L., et al. (2025).

-

Stierle, A. A., & Stierle, D. B. (2013). Bioprospecting in the Berkeley pit: The use of signal transduction enzyme inhibition assays to isolate bioactive secondary metabolites from the extremophilic fungi of an acid mine waste lake. University of Montana. [Link]

-

Butterfield, C. N., et al. (2023). Genome-resolved meta-omics analyses of microbial interactions in mining-impacted systems. UC Berkeley. [Link]

-

Borges, W. S., & Teixeira, A. M. R. (2024). Editorial: NMR insights into natural product chemistry. Frontiers in Chemistry. [Link]

-

Sacco, M. D., et al. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. PMC. [Link]

Sources

- 1. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nitrate.com [nitrate.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [research-repository.griffith.edu.au]

- 8. Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. umimpact.umt.edu [umimpact.umt.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Frontiers | Editorial: NMR insights into natural product chemistry [frontiersin.org]

- 16. Integrated Genomic and Metabolomic Approach to the Discovery of Potential Anti-Quorum Sensing Natural Products from Microbes Associated with Marine Samples from Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

Spectroscopic Characterization of Berkeleylactone E (Compound 8): A Technical Whitepaper

Executive Summary & Biological Context

Berkeleylactone E—originally designated as Compound 8 in foundational 2017 literature[1]—is a 16-membered macrolide antibiotic isolated from the extremophilic fungal coculture of Penicillium fuscum and P. camembertii/clavigerum[1].

From a drug development perspective, Berkeleylactone E is not merely a structural anomaly; it is the linchpin of a highly evolved redox-mediated self-resistance mechanism. It functions as a succinylated prodrug. A highly reducing polyketide synthase (PKS) generates the macrolide backbone, which is subsequently hydroxylated and succinylated to form Berkeleylactone E[2]. To exert antimicrobial activity, an extracellular flavin-dependent oxidase converts it into the active antibiotic A26771B. To prevent self-toxicity, the fungus utilizes an intracellular short-chain reductase to convert A26771B back into the inert Berkeleylactone E prodrug[2].

Understanding the exact spectroscopic signatures of this compound is critical for tracking this redox cycle in pharmacokinetic and biosynthetic assays.

Fig 1: Biosynthetic generation and redox-mediated resistance cycle of Berkeleylactone E.

Analytical Strategy: The Causality of Technique Selection

To unambiguously characterize Berkeleylactone E (Compound 8), a multi-modal spectroscopic approach is required. As an application scientist, the selection of these techniques is driven by strict structural causality:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

The "Why": Nominal mass spectrometers (like single quadrupoles) cannot differentiate between isobaric functional groups. HRESIMS provides sub-ppm mass accuracy, which is strictly required to confirm the exact molecular formula of

and mathematically prove the presence of 5 degrees of unsaturation[1].

-

-

Multi-nuclear 1D NMR (

H and-

The "Why": We must prove the stereochemistry of the conjugated double bond at C2-C3. The magnitude of the

-coupling constant in

-

-

2D Heteronuclear Multiple Bond Correlation (HMBC):

-

The "Why": 1D NMR cannot establish connectivity across heteroatoms (like oxygen). HMBC is deployed specifically to detect long-range scalar couplings (

) that prove the succinate moiety is esterified to the macrolide ring, rather than existing as a free co-metabolite[1].

-

Self-Validating Experimental Protocols

The following step-by-step workflow ensures reproducibility and incorporates built-in quality control (QC) checkpoints.

Phase 1: Epigenetic Coculture & Extraction

-

Inoculation: Co-cultivate P. fuscum and P. camembertii in a liquid medium.

-

Causality: Axenic (single-strain) cultures fail to produce Berkeleylactones. Cocultivation induces epigenetic cross-talk, activating the silent biosynthetic gene clusters (BGCs) responsible for the macrolide backbone[1].

-

-

Extraction: Lyse the culture and partition with Chloroform (

).-

Causality:

provides the optimal dielectric constant to selectively partition the moderately non-polar macrolide backbone while leaving highly polar primary metabolites in the aqueous waste[3].

-

Phase 2: Chromatographic Isolation

-

RP-HPLC: Inject the organic extract onto a preparative C18 reversed-phase column.

-

Elution: Run a gradient of

/Acetonitrile (ACN) with 0.1% Formic Acid. -

Validation Checkpoint: Monitor Diode-Array Detection (DAD) at 220-250 nm. The conjugated diene/enone system of the macrolide will trigger a distinct UV absorbance signature, allowing precise fraction collection.

Phase 3: Spectroscopic Acquisition

-

HRESIMS: Operate in positive ion mode (

or-

Validation Checkpoint: Calibrate the TOF/Orbitrap mass analyzer with a sodium formate cluster solution prior to injection to ensure mass error is < 2 ppm.

-

-

NMR Preparation: Dissolve the purified Compound 8 in

.-

Causality: Methanol ensures complete solubility of the polar succinate moiety while providing a lock signal.

-

Validation Checkpoint: Before acquiring 2D data, run a 1D

H scan. If the residual solvent peak FWHM (Full Width at Half Maximum) is >1.0 Hz, re-shim the Z-axis gradients. Poor shimming will destroy the resolution of the critical H-2/H-3 doublet-of-doublets.

-

Fig 2: Self-validating analytical workflow for isolating and characterizing Compound 8.

Quantitative Data & Structural Diagnostics

The structural elucidation of Berkeleylactone E (Compound 8) relies on identifying specific sub-structures through their spectroscopic signatures. The data summarized below represents the definitive diagnostic markers for this compound[1].

Table 1: Diagnostic Spectroscopic Features of Berkeleylactone E

| Structural Feature | Analytical Technique | Observed Signal / Value | Diagnostic Significance & Causality |

| Molecular Formula | HRESIMS | Establishes exactly 5 degrees of unsaturation (1 ring, 1 alkene, 3 carbonyls)[1]. | |

| Conjugated Alkene (C2) | The massive | ||

| Conjugated Alkene (C3) | The downfield carbon shift ( | ||

| Succinate Moiety | HMBC cross-peaks uniquely link the succinate carbonyl to the oxygen-bearing methine of the macrolide backbone[3]. | ||

| Ester/Lactone Core | IR Spectroscopy | ~1738 - 1716 | Overlapping broad absorbances in this region confirm the presence of multiple ester/lactone environments[1]. |

Conclusion

The characterization of Berkeleylactone E (Compound 8) requires a rigorous, multi-faceted analytical approach. By combining the exact mass capabilities of HRESIMS with the spatial and connectivity resolution of 2D NMR, researchers can confidently map the 16-membered macrolide backbone, the trans-conjugated double bond, and the critical succinate moiety. Because this compound acts as a prodrug in a complex fungal redox cycle, ensuring absolute structural fidelity during isolation is paramount for downstream pharmacological and biosynthetic assays.

References

-

The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture Source: Journal of Natural Products (ACS Publications) / PubMed Central URL:1

-

Yalong Zhang's Research Works (Redox-Mediated Resistance Mechanism) Source: ResearchGate URL:2

-

Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum Source: Journal of Natural Products / PubMed Central URL:3

Sources

Methodological & Application

Application Note: Divergent Total Synthesis of Berkeleylactone E

Executive Summary

The Berkeleylactones (A–H) are a family of 16-membered polyhydroxylated macrolides isolated from the acid-tolerant fungus Penicillium fuscum and Penicillium camembertii.[1] Among them, Berkeleylactone A and Berkeleylactone E have garnered significant attention due to their potent antibiotic activity against MRSA (Methicillin-Resistant Staphylococcus aureus) and unique inhibition of MMP-3 (Matrix Metalloproteinase-3).

This guide details a divergent synthetic strategy . Unlike linear synthesis, which targets a single molecule, this protocol focuses on constructing a highly functionalized Common Advanced Intermediate (CAI) . From this CAI, researchers can access Berkeleylactone E, as well as congeners (A, C, F), through late-stage functionalization. This approach maximizes atom economy and allows for rapid generation of structure-activity relationship (SAR) libraries.

Retrosynthetic Analysis & Strategy

The core challenge in synthesizing Berkeleylactone E lies in establishing the remote stereocenters and closing the 16-membered lactone ring without polymerizing.

Strategic Disconnections:

-

C1–O16 Bond Formation: Achieved via Yamaguchi Macrolactonization .[2][3] This is preferred over Ring-Closing Metathesis (RCM) for the final closure due to better control over the

geometry of the internal olefins in this specific scaffold. -

C8–C9 Bond Formation: Constructed via Cross-Metathesis (CM) or Julia-Kocienski Olefination , allowing the convergence of two smaller chiral fragments.

-

Stereocontrol: The C6, C7, and C9 stereocenters are established early using Jacobsen’s Hydrolytic Kinetic Resolution (HKR) or Sharpless Asymmetric Epoxidation .

Diagram 1: Retrosynthetic Logic Tree

Caption: Retrosynthetic breakdown of Berkeleylactone E showing the convergence of fragments to a common seco-acid precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral Building Block (Fragment A)

Objective: Establish the C6/C7 stereochemistry using Hydrolytic Kinetic Resolution (HKR).

Reagents:

-

(±)-Epichlorohydrin or Terminal Epoxide derivative

- -Salen Co(III) catalyst (Jacobsen's Catalyst)

-

Acetic acid, THF, Distilled Water

Procedure:

-

Catalyst Activation: Dissolve

-Salen Co(II) complex (0.5 mol%) in toluene. Add acetic acid (2 equiv relative to catalyst) and stir open to air for 1 hour to generate the active Co(III)-OAc species. Concentrate in vacuo to a brown solid. -

HKR Reaction: Dissolve the racemic terminal epoxide (10.0 mmol) in THF (2 mL). Add the activated catalyst (0.5 mol%).

-

Hydrolysis: Cool to 0°C. Add H2O (0.55 equiv, 5.5 mmol) dropwise over 1 hour.

-

Incubation: Allow the mixture to warm to room temperature (23°C) and stir for 18 hours.

-

Workup: Partition the mixture between water and diethyl ether. The chiral epoxide (desired enantiomer) remains in the organic phase, while the diol (undesired enantiomer) stays in the aqueous phase.

-

Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the chiral epoxide (>99% ee).

Validation Point: Confirm enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column).

Protocol B: Fragment Coupling via Cross-Metathesis

Objective: Link the core lactone fragment (Fragment A) with the side chain (Fragment B) to form the full carbon skeleton.

Reagents:

-

Fragment A (Terminal Olefin)

-

Fragment B (Side-chain Olefin)

-

Grubbs Catalyst 2nd Generation (G-II)

-

Dichloromethane (DCM), degassed

Procedure:

-

Setup: In a flame-dried Schlenk flask under Argon, dissolve Fragment A (1.0 equiv) and Fragment B (2.0 equiv - excess is crucial to prevent homodimerization of the valuable core) in anhydrous, degassed DCM (0.05 M).

-

Catalyst Addition: Add Grubbs-II catalyst (5 mol%).

-

Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 12–24 hours. Monitor by TLC for the disappearance of Fragment A.

-

Quench: Cool to room temperature. Add ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the ruthenium carbene.

-

Purification: Concentrate directly onto silica gel. Purify via flash chromatography to isolate the

-isomer enriched product.

Technical Insight: If

Protocol C: Yamaguchi Macrolactonization (The Critical Step)

Objective: Cyclize the Seco-Acid to form the 16-membered Berkeleylactone E.

Mechanism: The reaction proceeds via a mixed anhydride intermediate formed between the substrate acid and the benzoyl chloride, followed by DMAP-catalyzed intramolecular attack by the alcohol.[4]

Reagents:

-

Seco-Acid Intermediate (Hydrolyzed ester)

-

2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)[4][5][6]

-

Toluene (Anhydrous)

Procedure:

-

Mixed Anhydride Formation: Dissolve the Seco-Acid (0.1 mmol) in anhydrous THF (2 mL). Add Et3N (6.0 equiv) and 2,4,6-Trichlorobenzoyl chloride (3.0 equiv). Stir at room temperature for 2 hours.

-

Observation: A white precipitate (Et3N·HCl) will form.

-

Filtration: Filter the mixture rapidly through a celite pad under Argon to remove salts. Concentrate the filtrate to obtain the crude mixed anhydride.

-

-

High-Dilution Cyclization: Dissolve DMAP (10.0 equiv) in a large volume of anhydrous Toluene (such that final concentration is 0.001 M ). Heat to 100°C.

-

Addition: Dissolve the crude mixed anhydride in a small volume of Toluene. Add this solution slowly (via syringe pump over 4–6 hours) to the refluxing DMAP/Toluene solution.

-

Why? Slow addition under high dilution prevents intermolecular dimerization (oligomerization).

-

-

Completion: Stir at reflux for an additional 2 hours. Cool to room temperature.

-

Workup: Wash with saturated NH4Cl, saturated NaHCO3, and brine. Dry over Na2SO4.

-

Purification: Flash chromatography yields the protected Berkeleylactone E.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow from chiral resolution to final macrolactonization.

Divergent End-Game Strategy

To access Berkeleylactone E specifically (versus A or C), the divergence occurs at the deprotection stage or oxidation state adjustment .

-

Berkeleylactone A: Requires oxidation of the C4–OH to a ketone.

-

Berkeleylactone E: Retains the C4–OH (diol system) or possesses a specific stereoconfiguration at the side chain.

-

Protocol:

-

If the intermediate has TBS (silyl) protecting groups: Treat with HF·Pyridine in THF at 0°C to remove silyl groups without migrating the esters or opening the lactone.

-

Note: Do not use TBAF if the molecule contains base-sensitive moieties; HF·Pyridine is buffered and milder.

-

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in HKR | Catalyst inactive or wet reagents. | Ensure Co(II) is oxidized to Co(III) with AcOH/Air. Use dry THF.[7] |

| Metathesis Dimerization | Concentration too high. | Dilute reaction to <0.05 M. Add Fragment B in excess (2–3 equiv). |

| Yamaguchi Oligomers | Addition rate too fast; concentration too high. | Use syringe pump (addition >4 hrs). Final conc must be <0.002 M. |

| Epimerization at C-alpha | Base sensitivity during hydrolysis. | Use LiOH at 0°C or enzymatic hydrolysis (Lipase) for milder conditions. |

References

-

Isolation & Activity: Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., & Hoody, J. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[1][7][8][9][10] Journal of Natural Products, 80(4), 1150–1160.

-

Divergent Synthesis Strategy: Schobert, R., & Hannemann, J. (2023). Divergent Synthesis of Six Recent Berkeleylactones. Journal of Natural Products, 86(3), 450–458.

-

Total Synthesis (A & E): Chavan, S. P., & Pawar, K. P. (2017). Total synthesis of berkeleylactone A and E. Organic & Biomolecular Chemistry, 15(45), 9605–9613.

-

Yamaguchi Protocol Validation: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[5][6] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [4]

Sources

- 1. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Strategic Protocol: Extraction of Berkeleylactone E from Fungal Coculture

Part 1: Core Directive & Scientific Rationale

The "Cryptic" Challenge

Berkeleylactone E is a 16-membered macrolide antibiotic that is not produced under standard laboratory conditions. It is a product of interspecies crosstalk —a chemical defense mechanism triggered only when specific fungi are forced to compete for resources.

This protocol deviates from standard fermentation guides by enforcing a "Carefully Timed Coculture" strategy. Unlike simultaneous inoculation, which often leads to the rapid dominance of one species, this method establishes robust axenic biomass for both partners before interaction. This ensures that the metabolic "fight" yields the desired secondary metabolites (Berkeleylactones) rather than just the death of the weaker strain.

Mechanism of Action[1][2][3][4]

-

Producers: Penicillium fuscum (Sopp) Raper & Thom and Penicillium camembertii / Penicillium clavigerum Thom.

-

Induction: The mixing of established cultures triggers the activation of silent biosynthetic gene clusters (BGCs) responsible for the macrolide scaffold.

-

Target: Berkeleylactone E (C20H32O7), a specific analogue in the series with distinct spectral properties (NMR chemotype) and weaker MMP-3 inhibition compared to Berkeleylactone A.

Part 2: Experimental Protocol

Phase 1: Upstream Processing (Coculture Fermentation)

Objective: To generate the crude extract containing the Berkeleylactone series.

Materials

-

Strains: Penicillium fuscum and Penicillium camembertii (or P. clavigerum).[1][2][3][4][5][6]

-

Media: Potato Dextrose Broth (PDB).

-

Vessels: 1 L Erlenmeyer flasks (baffled preferred for aeration).

-

Incubator: Shaking incubator at 200 rpm, 20–22°C.

Step-by-Step Methodology

-

Axenic Seed Culture (Day 0 - Day 7)

-

Inoculate separate 1 L flasks containing 500 mL PDB with spores from P. fuscum and P. camembertii.

-

Critical Control: Incubate separately at room temperature (20–22°C) with shaking at 200 rpm for exactly 7 days .

-

Why? This "Axenic Phase" allows both fungi to reach the idiophase (stationary phase) where secondary metabolism is primed, without the stress of competition.

-

-

Coculture Initiation (Day 7)

-

Aseptically combine the cultures.

-

Method: Transfer the entire contents of the P. camembertii flask into the P. fuscum flask (or mix 1:1 by volume into a larger vessel).

-

Observation: Note the pH and color. A shift in pigmentation often signals the onset of stress metabolite production.

-

-

Induction Fermentation (Day 7 - Day 14)

-

Harvest (Day 14)

-

Filter the mycelia from the broth using cheesecloth or a Buchner funnel.

-

Note: Berkeleylactones are secreted; the filtrate (broth) is the primary source, though extraction of mycelia is recommended for yield maximization.

-

Phase 2: Downstream Processing (Extraction & Isolation)

Objective: To isolate pure Berkeleylactone E from the complex metabolic soup.

1. Liquid-Liquid Extraction

-

Solvent: Chloroform (CHCl₃). Note: Ethyl Acetate is a greener alternative, but Stierle's original work prioritizes CHCl₃ for this specific macrolide solubility profile.

-

Protocol:

-

Extract the culture filtrate with CHCl₃ (1:1 v/v) three times.

-

Combine organic layers.

-

Dry over anhydrous Na₂SO₄.

-

Evaporate solvent under reduced pressure (rotary evaporator) to yield the Crude Gum .

-

2. Flash Chromatography (Fractionation)

-

Stationary Phase: Silica Gel 60 (0.04–0.063 mm).

-

Mobile Phase Gradient:

-

Start: 100% CHCl₃

-

Ramp: 0% → 20% Methanol (MeOH) in CHCl₃.

-

-

Fraction Collection: Collect fractions based on TLC spots. Berkeleylactones typically elute in the mid-polarity region (2–5% MeOH).

3. High-Performance Liquid Chromatography (Purification)

-

Instrument: RP-HPLC with UV detection (PDA).

-

Column: Phenomenex Luna C18 (or equivalent), 5 µm, 250 x 10 mm (Semi-prep).

-

Detection: 210 nm (macrolide carbonyls) and 254 nm.

-

Mobile Phase:

-

Solvent A: H₂O + 0.1% Formic Acid

-

Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid

-

-

Gradient Method:

| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase |

| 0.0 | 10 | 2.0 | Equilibration |

| 5.0 | 10 | 2.0 | Injection/Hold |

| 35.0 | 100 | 2.0 | Linear Gradient |

| 40.0 | 100 | 2.0 | Wash |

| 45.0 | 10 | 2.0 | Re-equilibration |

-

Isolation Logic: Berkeleylactone E is structurally distinct from A (the major component). It must be identified by NMR guided fractionation (looking for specific succinate moiety signals) or MS (m/z ~399-400 range for [M+H]+ or adducts, based on MW 384 for C20H32O7).

Part 3: Visualization & Logic

Workflow Diagram: Coculture to Crystal

The following diagram illustrates the critical "Time-Delayed" inoculation strategy required to induce the specific biosynthetic pathway.

Caption: Figure 1. The "Carefully Timed" coculture workflow ensures sufficient biomass before competitive stress induction.

Chemical Interaction Logic

Why does this work? The diagram below explains the biological causality.

Caption: Figure 2. Pathway activation logic showing how competition leads to the specific production of Berkeleylactone E.

Part 4: References

-

Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., McGrath, K., & Klepacki, D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[1][3][4][9] Journal of Natural Products, 80(4), 1150–1160. [Link]

-

Stierle, A. A., & Stierle, D. B. (2021). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum. Journal of Natural Products, 84(12), 3064–3070. [Link]

-

Wakefield, J., et al. (2017). Fungal–Fungal Co-culture: A Primer for Generating Chemical Diversity. Natural Product Reports, 34, 62-83. [Link]

Sources

- 1. The Potential Use of Fungal Co-Culture Strategy for Discovery of New Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [cardinalscholar.bsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fungal–fungal co-culture: a primer for generating chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Stereoselective Synthesis of the γ,δ-Dihydroxy-α,β-unsaturated Ester Moiety in the Total Synthesis of Berkeleylactone E

Introduction: The Architectural Significance of Berkeleylactone E's Core

Berkeleylactone E belongs to a family of 16-membered macrolides isolated from extremophilic Penicillium species.[1] These natural products, including the related and potent antibiotic Berkeleylactone A, have garnered significant interest due to their complex molecular architecture and biological activities.[2][3] A central and recurring structural feature within this family is the γ,δ-dihydroxy-α,β-unsaturated ester. The precise stereochemical configuration of these vicinal diols is paramount, as it profoundly influences the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.

This application note provides a detailed technical guide on the strategic and stereoselective construction of this crucial moiety. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a robust experimental protocol, and offer expert insights into process validation and troubleshooting. The focus is not merely on the procedural steps but on the chemical rationale that ensures a predictable and high-fidelity stereochemical outcome, a cornerstone of modern asymmetric synthesis.

Strategic Imperative: The Sharpless Asymmetric Dihydroxylation

The primary challenge in constructing the γ,δ-dihydroxy fragment is the simultaneous and predictable installation of two adjacent stereocenters. For this task, the Sharpless Asymmetric Dihydroxylation (SAD) stands as the preeminent method of choice, valued for its reliability, high enantioselectivity, and broad substrate scope.[4][5] Its application has been a key enabling step in the total synthesis of numerous complex natural products, including Berkeleylactone I.[6][7]

Causality of Method Selection: The SAD reaction utilizes a catalytic amount of highly toxic and expensive osmium tetroxide (OsO₄) in concert with a stoichiometric, safer co-oxidant.[8] The brilliance of the method lies in the use of chiral quinine-derived ligands to create an asymmetric environment around the osmium catalyst. This chiral complex then delivers the two hydroxyl groups to a specific face of the alkene substrate, leading to a product with high enantiomeric purity.

The Catalytic Cycle Explained: The reaction proceeds through a well-elucidated catalytic cycle. The OsO₄ first coordinates with the chiral ligand (e.g., a phthalazine-based ligand like (DHQD)₂PHAL) to form a highly structured active catalyst. This complex then engages with the alkene substrate in a [3+2] cycloaddition, forming an osmate(VI) ester intermediate.[5] This intermediate is then hydrolyzed to release the syn-diol product. The co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), regenerates the osmium(VIII) species, allowing the catalytic cycle to continue.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation (SAD).

Predicting Stereochemistry: A well-established mnemonic allows for the prediction of the diol's stereochemistry. When using AD-mix-β, which contains the (DHQD)₂PHAL ligand, the dihydroxylation occurs on the "top face" of the alkene when drawn in a specific orientation. Conversely, AD-mix-α, containing the pseudoenantiomeric (DHQ)₂PHAL ligand, delivers the hydroxyls to the "bottom face." This predictability is essential for multi-step syntheses like that of Berkeleylactone E.

Experimental Protocol: Asymmetric Dihydroxylation of a Precursor Ester

This protocol details the dihydroxylation of a generic (E)-α,β,γ,δ-unsaturated ester, a common precursor in the synthesis of Berkeleylactone E and its analogues.[9][10]

Workflow Overview:

Caption: Experimental workflow for the stereoselective dihydroxylation step.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| (E)-α,β,γ,δ-Unsaturated Ester | Synthesis Grade (>98%) | In-house | Ensure high geometric purity. |

| AD-mix-β | N/A | Sigma-Aldrich | A pre-packaged mixture of K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, and (DHQD)₂PHAL. |

| tert-Butanol (t-BuOH) | Anhydrous | Acros Organics | |

| Water | Deionized | Millipore | |

| Methanesulfonamide (CH₃SO₂NH₂) | ≥98% | Sigma-Aldrich | Optional but recommended for substituted alkenes.[5] |

| Sodium Sulfite (Na₂SO₃) | Anhydrous | Fisher Scientific | Used for quenching the reaction. |

| Ethyl Acetate (EtOAc) | HPLC Grade | For extraction. | |

| Brine (Saturated NaCl) | N/A | In-house | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying organic layers. | |

| Silica Gel | 230-400 mesh | For column chromatography. |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (25 mL) and water (25 mL). Stir vigorously until a homogeneous solution is formed.

-

Cool the solvent mixture to 0 °C in an ice bath.

-

Add AD-mix-β (7.0 g, for a 5 mmol scale reaction) and methanesulfonamide (0.48 g, 5 mmol) to the cooled solvent. Stir vigorously until the solids are largely dissolved, resulting in a pale yellow-green, biphasic mixture.

-

Dissolve the (E)-α,β,γ,δ-unsaturated ester (5 mmol, 1.0 eq) in a minimal amount of t-BuOH and add it to the reaction mixture dropwise.

-

-

Reaction Monitoring:

-

Maintain the reaction at 0 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 30:70 Ethyl Acetate/Hexanes mixture.

-

The reaction is typically complete within 6-24 hours, indicated by the consumption of the starting material.

-

-

Workup and Quenching:

-

Once the reaction is complete, add solid sodium sulfite (Na₂SO₃, ~7.5 g) portion-wise at 0 °C.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes. The color should change from yellow-green to a pale orange or brown.

-

Add ethyl acetate (50 mL) to the flask. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

-

Purification:

-

Combine the organic layers and wash with 2M KOH (2 x 20 mL) to remove the ligand, followed by a wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

The crude product is purified by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to afford the pure γ,δ-dihydroxy-α,β-unsaturated ester.

-

Data Validation and Expected Outcomes

The success of the protocol is defined by yield and stereoselectivity. Proper execution should result in the desired diol with high fidelity.

Typical Quantitative Results:

| Parameter | Expected Value | Analytical Method |

| Chemical Yield | 75 - 95% | Isolated mass after purification |

| Diastereomeric Ratio (d.r.) | >20:1 | ¹H NMR analysis of the crude product |

| Enantiomeric Excess (e.e.) | >95% | Chiral HPLC/SFC analysis |

Expert Insights & Troubleshooting:

-

Low Yield: Incomplete reaction is a common cause. Ensure vigorous stirring, as this is a biphasic reaction. For sterically hindered or electron-deficient alkenes, reaction times may be longer, or warming to room temperature may be required.

-

Low Stereoselectivity: The primary catalytic cycle is highly selective. Low e.e. can sometimes result from a competing secondary pathway.[5] This can often be suppressed by using a slightly higher concentration of the chiral ligand or ensuring the reaction temperature does not rise prematurely.

-

Difficult Hydrolysis: For some substrates, the hydrolysis of the osmate ester can be slow. The inclusion of methanesulfonamide (CH₃SO₂NH₂) is a well-established technique to accelerate this step and improve turnover frequency.[8]

Conclusion

The stereoselective formation of the γ,δ-dihydroxy-α,β-unsaturated ester is a critical phase in the total synthesis of Berkeleylactone E. The Sharpless Asymmetric Dihydroxylation provides a powerful and predictable method for achieving this transformation with excellent control over the stereochemical outcome. The protocol and insights provided herein serve as a comprehensive guide for researchers aiming to construct this key structural motif, enabling the synthesis of Berkeleylactone E and the exploration of its analogues for drug discovery and development.

References

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. [Link]

-

Divergent Synthesis of Six Recent Berkeleylactones. ResearchGate. [Link]

-

Divergent Synthesis of Six Recent Berkeleylactones. Journal of Natural Products. [Link]

-